Ciramadol
Overview
Description
Ciramadol, also known as WY-15,705, is an opioid analgesic developed in the late 1970s. It is related to phencyclidine, tramadol, tapentadol, and venlafaxine. This compound acts as a mixed agonist-antagonist for the μ-opioid receptor, which gives it a relatively low abuse potential and a ceiling on respiratory depression, making it a relatively safe drug .
Mechanism of Action
Target of Action
Ciramadol is an opioid analgesic that primarily targets the μ-opioid receptor . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia, euphoria, and respiratory depression.
Mode of Action
This compound acts as a mixed agonist-antagonist for the μ-opioid receptor . As an agonist, it binds to the receptor and activates it, leading to analgesic effects. As an antagonist, it can block the effects of other opioids, which may contribute to its relatively low abuse potential .
Result of Action
The primary result of this compound’s action is analgesia, or pain relief . It has been found to have a slightly higher potency and effectiveness as an analgesic than codeine, but is weaker than morphine . Other effects include sedation and nausea, but these are generally less severe than with other similar drugs .
Biochemical Analysis
Biochemical Properties
Ciramadol interacts with the μ-opioid receptor, acting as both an agonist and antagonist . This dual action contributes to its analgesic properties. The compound’s molecular weight is 249.35, and its formula is C15H23NO2 .
Cellular Effects
This compound has been shown to have potent analgesic effects, providing relief from moderate to severe pain . It acts on the μ-opioid receptor, influencing cell signaling pathways related to pain perception .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the μ-opioid receptor . This interaction can result in both the activation and inhibition of the receptor, contributing to its analgesic effects .
Dosage Effects in Animal Models
The effects of this compound in animal models are not well-documented. Opioid analgesics like this compound generally show a dose-dependent increase in analgesic effect, with higher doses providing greater pain relief. Adverse effects, such as respiratory depression, can also increase with higher doses .
Metabolic Pathways
Opioid analgesics are generally metabolized in the liver, often involving cytochrome P450 enzymes .
Transport and Distribution
Opioid analgesics are generally distributed throughout the body, reaching high concentrations in the brain due to their lipophilic nature .
Preparation Methods
The synthesis of ciramadol involves several steps:
Claisen-Schmidt Condensation: The reaction between 3-(methoxymethoxy)benzaldehyde and cyclohexanone produces an intermediate compound.
Michael Addition: Dimethylamine is added to the intermediate to form an aminoketone.
Reduction: The ketone is reduced stereospecifically to yield a cis aminoalcohol.
Hydrolysis: Mild hydrolysis of the product gives the free phenol this compound.
Chemical Reactions Analysis
Ciramadol undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The reduction of the ketone group in its synthesis is a key step.
Substitution: It can undergo substitution reactions, particularly involving the dimethylamino group.
Common reagents used in these reactions include dimethylamine and reducing agents like sodium borohydride. The major products formed from these reactions are intermediates leading to the final this compound compound .
Scientific Research Applications
Ciramadol has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactions.
Biology: Research focuses on its interaction with biological systems, particularly the μ-opioid receptor.
Medicine: this compound is used as an analgesic for pain management, with studies comparing its efficacy and safety to other opioids.
Industry: Its synthesis and production methods are of interest for industrial applications.
Comparison with Similar Compounds
Ciramadol is compared to several similar compounds, including:
Phencyclidine: Both are related structurally, but phencyclidine has a higher abuse potential.
Tramadol: this compound has a similar mechanism of action but is considered safer due to its lower abuse potential.
Tapentadol: Both are used for pain management, but this compound has a unique safety profile.
Venlafaxine: While primarily an antidepressant, venlafaxine shares some structural similarities with this compound.
This compound’s uniqueness lies in its balanced efficacy and safety profile, making it a valuable compound for pain management with fewer side effects compared to other opioids .
Properties
IUPAC Name |
3-[(R)-dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3/t13-,14+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTLONZTPXCUPU-ZNMIVQPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]([C@H]1CCCC[C@H]1O)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018412 | |
Record name | Ciramadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63269-31-8 | |
Record name | Ciramadol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63269-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ciramadol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063269318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciramadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIRAMADOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NQ109OW0G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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